dl-2-Amino-1-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOTCPCYHSVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936891 | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-74-7, 16397-19-6 | |

| Record name | 1-Hexanol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-2-Amino-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dl-2-Amino-1-hexanol chemical structure and properties

This guide provides a comprehensive technical overview of DL-2-amino-1-hexanol, a key chiral building block in modern organic synthesis and pharmaceutical development. We will explore its chemical structure, physicochemical properties, synthesis, chiral resolution, and diverse applications, offering expert insights and detailed methodologies for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

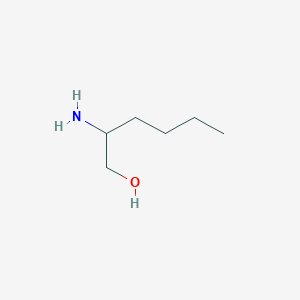

This compound is a primary amino alcohol with the chemical formula C6H15NO.[1][2] Its structure consists of a six-carbon chain with an amino group (-NH2) at the second carbon position and a hydroxyl group (-OH) at the first carbon position. The IUPAC name for this compound is 2-aminohexan-1-ol.[2][3]

A critical feature of this molecule is the presence of a chiral center at the C2 carbon, which gives rise to two non-superimposable mirror images, or enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol.[4][5] The "DL" prefix in this compound signifies that it is a racemic mixture, containing equal amounts of both enantiomers.[6] This stereochemistry is fundamental to its application in asymmetric synthesis.

Caption: The asterisk indicates the chiral center at the C2 position.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in synthetic protocols. It is described as a colorless or pale yellow solid with a characteristic amino alcohol odor.[1] It is soluble in water and organic solvents like alcohols and ethers.[1]

| Property | Value |

| Molecular Formula | C6H15NO[1][2] |

| Molecular Weight | 117.19 g/mol [2] |

| Boiling Point | 190-192 °C at 740 mm Hg[7] |

| Density | 0.912 g/mL at 25 °C[7] |

| Refractive Index (n20/D) | 1.4522[7] |

| CAS Number | 5665-74-7[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes in organic chemistry. One common laboratory method involves the reduction of the corresponding α-amino acid, DL-norleucine, or its ester derivatives.

Experimental Protocol: Reduction of DL-Norleucine Methyl Ester

This protocol details a robust method for the synthesis of this compound using lithium aluminum hydride (LAH) as the reducing agent.

Materials:

-

DL-Norleucine methyl ester hydrochloride

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with a suspension of LAH (2.0 equivalents) in anhydrous THF.

-

Addition of Ester: The DL-norleucine methyl ester hydrochloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the LAH suspension at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours to ensure complete reduction.

-

Workup and Extraction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium potassium tartrate solution at 0 °C. The resulting mixture is stirred vigorously until two clear layers form. The aqueous layer is then extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to afford the final product in high purity.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(+)-2-Amino-1-hexanol 97 80696-29-3 [sigmaaldrich.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. This compound | 5665-74-7 [chemicalbook.com]

physicochemical properties of 2-aminohexan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminohexan-1-ol

Introduction

2-Aminohexan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] As with any molecule destined for use in high-stakes applications like drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for predictable behavior in reaction vessels, formulation matrices, and biological systems. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the underlying chemical principles and the experimental methodologies required for their accurate determination. The focus is on providing researchers, scientists, and drug development professionals with a self-validating framework for utilizing 2-aminohexan-1-ol with confidence.

Molecular and Chemical Identity

2-Aminohexan-1-ol, also known as norleucinol, is a six-carbon chain containing a primary amine at position 2 and a primary alcohol at position 1.[1] This bifunctional nature dictates its chemical reactivity and physical properties. The presence of a chiral center at the C2 position means it exists as two enantiomers, (S)- and (R)-2-aminohexan-1-ol, as well as a racemic mixture (DL).[3][4]

Caption: 2D structure of 2-aminohexan-1-ol (* denotes chiral center).

Table 1: Chemical Identity of 2-Aminohexan-1-ol

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-aminohexan-1-ol | [5] |

| Synonyms | DL-Norleucinol, (±)-Norleucinol | [1] |

| CAS Number | 5665-74-7 (DL-form) | [1][5] |

| 80696-29-3 ((S)-form) | [3] | |

| 80696-28-2 ((R)-form) | [4] | |

| Molecular Formula | C₆H₁₅NO | [1][5] |

| Molecular Weight | 117.19 g/mol | [1][3][5] |

| InChIKey | DPEOTCPCYHSVTC-UHFFFAOYSA-N (racemic) | [5] |

| Canonical SMILES | CCCCC(CO)N |[5] |

Core Physicochemical Properties

The physical state and behavior of 2-aminohexan-1-ol are governed by a combination of hydrogen bonding (from -OH and -NH₂ groups) and van der Waals forces (from the butyl chain). These intermolecular forces directly influence properties like melting point, boiling point, and density. It is crucial to distinguish between the properties of the racemic mixture and the pure enantiomers, as the crystal lattice packing can differ significantly, leading to different melting points.

Table 2: Summary of Physicochemical Properties

| Property | DL-2-aminohexan-1-ol | (S)-2-aminohexan-1-ol | Source(s) |

|---|---|---|---|

| Appearance | - | Powder | [6] |

| Melting Point (°C) | 28.94 (estimate) | 35 - 40 | [1][3][6][7][8] |

| Boiling Point (°C) | 190 - 192 (at 740 mmHg) | 216 - 218 | [1][3][6][7] |

| Density (g/mL) | 0.912 (at 25 °C) | - | [1] |

| Refractive Index (n20/D) | 1.4522 | - | [1][8] |

| Flash Point (°C) | 100 | 99 | [6][8] |

| LogP (predicted) | 1.19650 | 0.5 |[4][8] |

Note: Some properties for the (R)-enantiomer are also available and are comparable to the (S)-enantiomer.[4]

Solubility Profile

The solubility of 2-aminohexan-1-ol is a direct consequence of its amphiphilic structure.

-

Organic Solvent Solubility : The four-carbon alkyl chain (butyl group) imparts significant nonpolar character. This allows for solubility in various organic solvents. The related compound 6-aminohexan-1-ol is slightly soluble in DMSO, chloroform, and methanol.[9] A similar profile can be anticipated for 2-aminohexan-1-ol.

Causality : The balance between the hydrophilic (-OH, -NH₂) head and the hydrophobic (C₄H₉) tail determines its behavior. In drug development, this amphiphilicity can be advantageous for formulating compounds that need to traverse both aqueous and lipid environments.

Spectroscopic and Structural Analysis

Confirming the identity and purity of 2-aminohexan-1-ol requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: General workflow for the spectroscopic characterization of 2-aminohexan-1-ol.

-

¹H NMR Spectroscopy : A proton NMR spectrum provides a map of the hydrogen environments. For 2-aminohexan-1-ol, one would expect distinct signals for the -CH₃, the three -CH₂- groups in the alkyl chain, the -CH(N)- proton, the -CH₂(O)- protons, and broad, exchangeable signals for the -OH and -NH₂ protons. A ¹H NMR spectrum has been reported as being available in CDCl₃.[8]

-

¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum should reveal six distinct carbon signals, corresponding to each unique carbon atom in the molecule. A ¹³C NMR spectrum in CDCl₃ has also been reported.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying functional groups. Key expected absorptions include:

-

~3400-3200 cm⁻¹: Broad signals corresponding to O-H and N-H stretching vibrations, indicative of hydrogen bonding.[10]

-

~2960-2850 cm⁻¹: Strong signals from C-H stretching of the alkyl chain.

-

~1600 cm⁻¹: An N-H bending (scissoring) vibration.

-

~1050 cm⁻¹: A strong C-O stretching vibration for the primary alcohol. An IR spectrum from a liquid film is available in chemical databases.[8]

-

-

Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry typically results in the fragmentation of the parent molecule. The molecular ion peak (M⁺) would be observed at m/z 117. A common fragmentation pathway for amino alcohols is the alpha-cleavage adjacent to the nitrogen or oxygen atom. The most abundant fragment peak reported in GC-MS data is at m/z 86, with another significant peak at m/z 30.[5]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following methodologies represent self-validating systems for characterizing 2-aminohexan-1-ol.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting temperature (Tₘ) and enthalpy of fusion (ΔHfus). Unlike simple capillary methods, it measures the heat flow required to raise the sample temperature, providing thermodynamic data. This is crucial for assessing purity, as impurities typically broaden the melting peak and lower the onset temperature.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-aminohexan-1-ol into an aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 80°C). The controlled heating rate is critical for resolving the thermal transition accurately.

-

Hold isothermally for 1-2 minutes.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

Rationale: The shake-flask method is the gold standard for determining the water solubility of a compound. It establishes a thermodynamic equilibrium between the dissolved and undissolved states of the substance, providing a true measure of its saturation solubility.

Methodology:

-

System Preparation: Add an excess amount of 2-aminohexan-1-ol to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask). The excess solid is necessary to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period. A preliminary test should establish the time required to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. To avoid including solid particles, centrifugation or filtration through a syringe filter (compatible with the solute) is required.

-

Quantification: Analyze the concentration of 2-aminohexan-1-ol in the aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Calculation: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Stability, Handling, and Safety

Stability: Amino alcohols are generally stable under standard conditions. However, like many amines, they can be susceptible to oxidation over time, potentially leading to discoloration. The related 6-aminohexan-1-ol is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[9][11] It is prudent to assume a similar characteristic for 2-aminohexan-1-ol. It is incompatible with strong oxidizing agents.[11]

Storage and Handling:

-

Storage: To maintain integrity, 2-aminohexan-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption and potential oxidation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety:

-

Hazards: GHS classifications indicate that 2-aminohexan-1-ol causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

-

First Aid: In case of contact, standard first aid measures for irritants should be followed: flush eyes with copious amounts of water and wash skin with soap and water. Seek medical attention if irritation persists.[9]

Conclusion

2-Aminohexan-1-ol is a foundational building block whose utility is underpinned by its distinct physicochemical properties. Its amphiphilic character, defined by polar amine and alcohol functionalities on a nonpolar hexyl framework, dictates its solubility, reactivity, and handling requirements. The data and protocols presented in this guide offer a comprehensive framework for scientists to understand and utilize this compound effectively. By adhering to rigorous experimental methodologies for characterization and being mindful of its stability and safety profile, researchers can ensure the reliability and reproducibility of their work, from small-scale synthesis to advanced stages of drug development.

References

-

Chemical Point. (n.d.). (S)-2-Amino-1-hexanol. Retrieved from [Link]

-

Stenutz, R. (n.d.). (S)-2-amino-1-hexanol. Retrieved from [Link]

-

IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). DL-2-Amino-1-hexanol. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-aminohexan-1-ol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Aminohexan-1-ol: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1-hexanol. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Aminohexane-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound CAS#: 5665-74-7 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (S)-(+)-2-Amino-1-hexanol 97 80696-29-3 [sigmaaldrich.com]

- 4. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 5665-74-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chembk.com [chembk.com]

An In-Depth Technical Guide to the Racemic Mixture of DL-2-Amino-1-hexanol: Synthesis, Resolution, and Application

This guide provides a comprehensive technical overview of DL-2-Amino-1-hexanol, focusing on the critical aspects of its racemic nature and the methodologies required for its resolution. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the racemate, detailed protocols for enantiomeric separation, and the ultimate application of the resolved, enantiopure forms in asymmetric synthesis and pharmaceutical research.

The Imperative of Chirality: Understanding this compound

This compound is a chiral 1,2-amino alcohol, a structural motif of immense importance in medicinal chemistry and materials science.[1][2][3] The designation "DL" signifies that it is a racemic mixture, containing equal amounts of two non-superimposable mirror images, or enantiomers: (R)-2-amino-1-hexanol and (S)-2-amino-1-hexanol.

In the pharmaceutical realm, the chirality of a molecule is not a trivial detail; it is a critical determinant of its biological activity.[4] Living systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[4][5] Therefore, the ability to isolate a single, pure enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern drug development.[5] Chiral 1,2-amino alcohols, once resolved, serve as invaluable building blocks and chiral auxiliaries for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][6]

Caption: Enantiomers of 2-Amino-1-hexanol.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its handling, synthesis, and purification. This compound is a colorless to pale yellow solid or liquid with a characteristic amino alcohol odor.[7] It is soluble in water and various organic solvents.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [8][9][10] |

| Molecular Weight | 117.19 g/mol | [8][9][10] |

| CAS Number | 5665-74-7 / 16397-19-6 | [8][9][11] |

| Density | 0.907 - 0.912 g/mL at 25°C | [7][12] |

| Boiling Point | 190-192°C at 740 mmHg | [7][12] |

| Melting Point | ~29°C (estimate) | [12] |

| Refractive Index (n20/D) | ~1.4522 | [7][12] |

| LogP | 1.19650 | [12] |

Safety and Handling: this compound is classified as an irritant.[8][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[7][9]

Synthesis of Racemic this compound

The production of the racemic mixture is the necessary precursor to any resolution effort. A common and effective method for synthesizing 1,2-amino alcohols is through the reduction of α-amino acids or their corresponding esters. An alternative patented method involves the reaction of an alkene with a nitrile and chlorine, followed by hydrolysis.[13]

Experimental Protocol: Synthesis via Reduction of DL-Norleucine Methyl Ester

This protocol describes a laboratory-scale synthesis starting from the readily available amino acid, DL-norleucine.

Step 1: Esterification of DL-Norleucine

-

Suspend DL-norleucine (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the suspension with stirring, or add thionyl chloride (1.2 eq) dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to yield crude DL-norleucine methyl ester hydrochloride as a white solid.

Step 2: Reduction to this compound

-

Suspend the crude ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram).

-

Cool the mixture to 0°C.

-

Slowly add a solution of lithium borohydride (LiBH₄) (2.5 eq) in THF. Caution: LiBH₄ reacts violently with water. Ensure all glassware is dry.

-

After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of water, followed by 1M NaOH to dissolve the boron salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by distillation under reduced pressure.

Caption: Synthesis pathway of this compound.

Core Methodologies for Racemic Resolution

The separation of enantiomers from the racemic mixture is the most critical step for any chirality-dependent application. Three primary strategies are employed: diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Classical Resolution: Diastereomeric Salt Formation

This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid.[14] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.[14]

Protocol: Resolution using L-(+)-Tartaric Acid

-

Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerate overnight to induce crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent. This crystal fraction will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other, more soluble diastereomer.

-

To recover the free amino alcohol, treat the separated salt with a base (e.g., NaOH solution) and extract the enantiomerically enriched 2-amino-1-hexanol with an organic solvent like dichloromethane.

Caption: Workflow for diastereomeric salt resolution.

Chromatographic Resolution

Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[15][16]

Protocol: Chiral HPLC Separation

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralpak® IA) or crown ether-based columns (e.g., CROWNPAK® CR-I(+)) are often effective for separating amino alcohols and amino acids.[1][17]

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase. The amine group may require derivatization (e.g., with a benzoyl group) to improve interaction with certain CSPs and enhance UV detection.[1]

-

Mobile Phase Optimization: A typical mobile phase for polysaccharide columns is a mixture of n-hexane and an alcohol like ethanol or isopropanol.[1] For crown ether columns, an acidic aqueous/organic mobile phase is common.[17] The ratio of solvents is optimized to achieve the best balance of resolution and analysis time.

-

Chromatographic Run:

-

Equilibrate the column with the chosen mobile phase.

-

Inject the sample solution.

-

Monitor the elution profile using a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

-

Data Analysis: The two enantiomers will appear as distinct peaks. The ratio of their peak areas determines the enantiomeric excess (ee) of a given sample.

Table 2: Example Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / Chloroform (88:6:6 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Note | Conditions are illustrative and require optimization. Based on a similar separation.[2] |

Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[18] For an amino alcohol, this often involves an irreversible acylation. The result is a mixture of one enantiomer in its original form and the other as an acylated product, which are chemically different and easily separable by standard methods like column chromatography or extraction.

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Setup: To a solution of this compound (1.0 eq) in a non-polar organic solvent (e.g., toluene or MTBE), add an acyl donor such as ethyl acetate or vinyl acetate (0.5 - 1.0 eq).

-

Enzyme Addition: Add a lipase, such as Candida antarctica Lipase B (CALB), often in an immobilized form (e.g., Novozym® 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

-

Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation:

-

The resulting mixture contains one unreacted amino alcohol enantiomer and one acylated enantiomer (an amide).

-

These can be separated by silica gel column chromatography.

-

Alternatively, an acid-base extraction can be used: an acidic wash will extract the basic unreacted amino alcohol into the aqueous phase, leaving the neutral amide in the organic phase.

-

-

Hydrolysis (Optional): The separated amide can be hydrolyzed back to the amino alcohol using acidic or basic conditions to yield the other pure enantiomer.

Caption: Workflow for enzymatic kinetic resolution.

Applications in Drug Development and Asymmetric Synthesis

Once resolved, the enantiomers of 2-amino-1-hexanol become powerful tools for the synthesis of complex chiral molecules.

-

Chiral Building Blocks: They are incorporated directly into the carbon skeleton of a target molecule, providing a pre-defined stereocenter. This is crucial in the synthesis of drugs where stereochemistry dictates efficacy, such as certain HIV protease inhibitors or antimalarial agents that contain the 1,2-amino alcohol pharmacophore.[3][6]

-

Chiral Auxiliaries: An enantiopure amino alcohol can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off and can be recovered.

-

Chiral Ligands: They are used to synthesize ligands for transition metal catalysts. These chiral catalysts are then used in a wide range of asymmetric reactions, such as asymmetric hydrogenations, epoxidations, and C-C bond-forming reactions, enabling the production of enantiopure compounds on an industrial scale.[1]

Conclusion

This compound is more than a simple chemical; it is a gateway to stereochemically complex and biologically active molecules. While its synthesis as a racemate is straightforward, the true challenge and value lie in its effective resolution into single enantiomers. The choice of resolution technique—classical, chromatographic, or enzymatic—depends on factors such as scale, cost, required purity, and available equipment. For professionals in drug discovery and development, a mastery of these resolution strategies is essential, as it unlocks the potential to create safer, more effective, and highly specific therapeutic agents. The continued innovation in chiral separation technologies will undoubtedly further empower the synthesis of next-generation pharmaceuticals.

References

-

This compound | C6H15NO | CID 249006 . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands . National Institutes of Health (NIH). [Link]

-

This compound - Introduction . ChemBK. [Link]

- US4379941A - Resolution of racemic amino acids.

-

cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes . ResearchGate. [Link]

-

Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester . ACS Publications. [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESIS. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate . MDPI. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . MDPI. [Link]

-

Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? . ResearchGate. [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to . SciSpace. [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core . National Institutes of Health (NIH). [Link]

-

Enzymatic kinetic resolution of the racemic alcohol... . ResearchGate. [Link]

-

Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase . ResearchGate. [Link]

-

Chemical Properties of DL-2-hexanol (CAS 20281-86-1) . Cheméo. [Link]

-

Enzymatic synthesis of enantiopure alcohols: current state and perspectives . Royal Society of Chemistry. [Link]

-

Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry . PubMed. [Link]

-

CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article . Global Research Online. [Link]

-

The Significance of Chirality in Drug Design and Development . National Institutes of Health (NIH). [Link]

-

(PDF) Chromatographic Separation of Amino Acids . ResearchGate. [Link]

- US3944617A - Synthesis of dl-2-amino-1-butanol.

-

Paper Chromatography of Amino Acids | Biochemistry I (Practical) . YouTube. [Link]

-

Resolution of a Racemic Mixture . YouTube. [Link]

-

Analysis and Enantioseparation of Amino Acids by Liquid Chromatography . Springer. [Link]

Sources

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. This compound [synhet.com]

- 12. guidechem.com [guidechem.com]

- 13. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

Whitepaper: The Bifunctional Role of Amino and Hydroxyl Groups in 2-Amino-1-hexanol: A Mechanistic and Application-Focused Guide

Abstract

2-amino-1-hexanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. Its utility is derived from the distinct and cooperative functionalities of its vicinal amino (-NH₂) and hydroxyl (-OH) groups. This technical guide provides an in-depth analysis of these functional groups, exploring their individual chemical properties, stereoelectronic effects, and their synergistic interplay which dictates the molecule's reactivity, physical properties, and applications. We will dissect key reaction mechanisms, provide validated experimental protocols for characterization, and discuss the strategic implementation of this molecule in the synthesis of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 2-amino-1-hexanol's functional architecture.

Introduction: The Strategic Importance of Bifunctionality

In the landscape of synthetic chemistry and medicinal chemistry, molecules possessing multiple, strategically positioned functional groups are of paramount importance. 2-amino-1-hexanol is an exemplar of such a molecule. The presence of a primary amine and a primary alcohol on adjacent carbons creates a unique chemical environment where intramolecular interactions and cooperative reactivity are not merely possible, but are defining characteristics of the molecule's behavior.

The hydroxyl group, with its nucleophilic oxygen and capacity for hydrogen bonding, and the amino group, which can act as a nucleophile, a base, and also a hydrogen bond donor, provide two distinct reactive centers. Their proximity in a 1,2-relationship allows for:

-

Intramolecular Hydrogen Bonding: Influencing conformation, boiling point, and solubility.

-

Chelation: The ability to coordinate with metal ions, which is critical in catalysis.

-

Stereodirecting Effects: Guiding the stereochemical outcome of reactions at or near the chiral center (C2).

-

Formation of Cyclic Derivatives: Facilitating the synthesis of heterocycles like oxazolines.

This guide will deconstruct these features, providing both the theoretical underpinnings and practical, field-proven insights into leveraging this bifunctionality.

Physicochemical and Stereoelectronic Landscape

The functions of the amino and hydroxyl groups are direct consequences of their electronic nature and spatial arrangement.

The Hydroxyl (-OH) Group: Nucleophilicity and Hydrogen Bonding

The hydroxyl group in 2-amino-1-hexanol is a primary alcohol, rendering it sterically accessible. The oxygen atom possesses two lone pairs of electrons, making it an effective nucleophile and a hydrogen bond acceptor. As a hydrogen bond donor, the polarized O-H bond can interact with electronegative atoms in other molecules (or intramolecularly with the vicinal amino group).

-

Causality in Experimental Choices: When using 2-amino-1-hexanol as a nucleophile in, for example, an esterification or etherification reaction, the choice of solvent is critical. Aprotic polar solvents like THF or DMF are often preferred over protic solvents (like water or ethanol) because they do not compete in hydrogen bonding with the hydroxyl group, thus preserving its nucleophilicity. Base selection is also crucial; a non-nucleophilic base like triethylamine (TEA) can deprotonate the amino group selectively if desired, while a strong base like sodium hydride (NaH) will deprotonate the more acidic hydroxyl group to form a potent alkoxide nucleophile.

The Amino (-NH₂) Group: Basicity and Nucleophilicity

The primary amino group at the C2 position is a key functional handle. Its nitrogen atom has a lone pair of electrons, making it both a Brønsted-Lowry base (pKa of the conjugate acid is typically around 9-10) and a potent nucleophile.

-

Trustworthiness through Self-Validating Protocols: In reactions where the amine is the desired nucleophile (e.g., amide bond formation), the hydroxyl group can be a competing nucleophile. A common and self-validating strategy is to first protect the hydroxyl group. For instance, converting the -OH to a silyl ether (e.g., using TBDMSCl) is a robust method. The reaction's success is easily validated by TLC (Thin Layer Chromatography) showing the disappearance of the starting material and the appearance of a new, less polar spot. Subsequent reaction of the amine and final deprotection of the silyl ether provides the desired product cleanly. This multi-step, yet well-controlled, sequence ensures the integrity of the chemical transformation.

Synergistic Interaction: Intramolecular Hydrogen Bonding

The proximity of the -NH₂ and -OH groups allows for the formation of an intramolecular hydrogen bond, where the hydroxyl group acts as the donor and the amino group as the acceptor, or vice versa. This interaction has significant consequences.

-

Impact on Physical Properties: This internal bonding reduces the extent of intermolecular hydrogen bonding, which can influence boiling points and viscosity compared to isomers where the groups are further apart.

-

Conformational Rigidity: The hydrogen bond can lock the molecule into a more rigid, gauche-like conformation. This pre-organization can be exploited in stereoselective synthesis.

Caption: Intramolecular hydrogen bond in 2-amino-1-hexanol.

Reactivity and Synthetic Applications

The dual functionality of 2-amino-1-hexanol is a powerful tool in synthesis, particularly for creating chiral ligands and heterocyclic structures.

Formation of Oxazolines

One of the most authoritative applications of 1,2-amino alcohols is the synthesis of oxazolines. These are five-membered heterocyclic compounds that are prevalent in asymmetric catalysis as chiral ligands. The reaction typically proceeds by first forming an amide with a carboxylic acid, followed by cyclization, which is often promoted by a dehydrating agent like thionyl chloride (SOCl₂).

-

Authoritative Grounding: The synthesis of chiral oxazolines from amino alcohols is a well-established and fundamental transformation in organic chemistry, extensively reviewed in sources like Chemical Reviews. The mechanism relies on the hydroxyl group acting as an intramolecular nucleophile to attack the activated amide carbonyl.

-

Amide Formation:

-

To a solution of (S)-2-amino-1-hexanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add benzoyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexanes).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide.

-

-

Cyclization (Dehydrative):

-

Dissolve the crude amide from the previous step in DCM (0.5 M) at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Stir at room temperature for 2 hours, then reflux for 2 hours.

-

Monitor by TLC for the disappearance of the amide.

-

Carefully quench the reaction by pouring it over crushed ice and basifying with aqueous NaOH.

-

Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography to yield the final oxazoline.

-

Caption: Workflow for the synthesis of a chiral oxazoline.

Role as a Chiral Auxiliary and Ligand

The chiral center at C2, combined with the two coordination points (-NH₂ and -OH), makes 2-amino-1-hexanol and its derivatives excellent candidates for chiral ligands in asymmetric catalysis. After coordination to a metal center (e.g., Copper, Rhodium, Iridium), the steric bulk of the hexyl chain and the rigid chelate ring create a chiral environment that can direct the stereochemical outcome of a reaction.

-

Expertise & Experience: When designing a catalyst, the choice between using the amino alcohol directly or a derivative (like an oxazoline) depends on the desired electronic and steric properties. The simple amino alcohol forms a flexible five-membered chelate ring. In contrast, the oxazoline ligand provides a more rigid N,N-bidentate or N,P-bidentate coordination sphere (if modified), which often leads to higher enantioselectivities in reactions like asymmetric hydrogenation or cyclopropanation. The inherent pKa difference between the N and O atoms also dictates which will coordinate under specific pH conditions.

Quantitative Data Summary

| Property | Value | Significance |

| pKa (Conjugate Acid) | ~9.5 - 10.0 | Governs the basicity of the amino group; crucial for acid-base chemistry and pH-dependent reactivity. |

| pKa (Hydroxyl Group) | ~16 - 17 | Indicates the acidity of the alcohol; requires a strong base (e.g., NaH) for deprotonation. |

| Boiling Point | ~198-201 °C | Relatively high due to intermolecular hydrogen bonding facilitated by both -OH and -NH₂ groups. |

| Solubility | Soluble in water, ethanol, polar org. | The polar functional groups allow for favorable interactions with polar solvents. |

Conclusion

The amino and hydroxyl groups in 2-amino-1-hexanol are not merely passive functional handles; they are a highly integrated and cooperative system. Their distinct electronic properties, coupled with their 1,2-spatial relationship, create a molecule with a rich and predictable reactivity profile. Understanding the interplay between the basic, nucleophilic amine and the acidic, nucleophilic alcohol is fundamental to its strategic deployment in complex synthesis. From directing stereochemistry to forming the backbone of powerful chiral ligands, the functions of these two groups are central to the value of 2-amino-1-hexanol in modern chemistry and drug discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals aiming to harness the full potential of this versatile bifunctional building block.

References

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Chemical Reviews, 94(5), 1331-1371. [Link]

An In-Depth Technical Guide to DL-2-Amino-1-hexanol (CAS 5665-74-7) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

DL-2-Amino-1-hexanol, with the CAS number 5665-74-7, is a racemic 1,2-amino alcohol that presents itself as a valuable and versatile building block in the landscape of organic synthesis and pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a six-carbon backbone, offers two reactive centers for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, particularly in the realm of drug discovery and development. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is paramount for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5665-74-7 | [1][2] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid or liquid | [3] |

| Boiling Point | 190-192 °C at 740 mmHg | [1] |

| Density | 0.912 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4522 | [1] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [3] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals corresponding to the different protons in the molecule. The methylene protons adjacent to the hydroxyl and amino groups would appear as complex multiplets, while the terminal methyl group would be a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected shifts in CDCl₃ would include signals for the carbon bearing the hydroxyl group (~65-70 ppm), the carbon bearing the amino group (~50-55 ppm), and the aliphatic carbons of the hexyl chain.[1]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by broad absorption bands corresponding to the O-H and N-H stretching vibrations in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[1]

MS (Mass Spectrometry): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 117. Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the carbon-carbon bonds.[4]

Synthesis of this compound: A Practical Approach

This compound can be synthesized through the reduction of the corresponding α-amino acid, DL-norleucine. This transformation is a robust and widely applicable method for the preparation of 1,2-amino alcohols.

Workflow for the Synthesis of this compound from DL-Norleucine

Caption: Synthetic pathway from DL-Norleucine to this compound.

Experimental Protocol: Reduction of DL-Norleucine

This protocol is a generalized procedure based on established methods for the reduction of amino acids.[5]

-

Esterification of DL-Norleucine:

-

Suspend DL-norleucine in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude DL-norleucine ethyl ester hydrochloride.

-

-

Reduction of the Ester:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve the crude DL-norleucine ethyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction mixture to stir at room temperature or gentle reflux for several hours until the reduction is complete.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or another suitable organic solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

-

Chiral Resolution: Isolating the Enantiomers

As a racemic mixture, this compound can be resolved into its individual (R)- and (S)-enantiomers. This is a critical step for its application in stereoselective synthesis and for the development of chiral drugs, where often only one enantiomer possesses the desired therapeutic activity. A common and effective method for the resolution of amino alcohols is through the formation of diastereomeric salts with a chiral acid.[2]

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of this compound.

Experimental Protocol: Resolution using L-(+)-Tartaric Acid

This protocol is based on the well-established method for resolving the analogous DL-2-amino-1-butanol.[2]

-

Diastereomeric Salt Formation:

-

Dissolve this compound in a suitable solvent, such as methanol or ethanol.

-

In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, possibly with gentle heating.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt (e.g., the (R)-2-amino-1-hexanol L-(+)-tartrate).

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the crystallized salt can be checked by converting a small sample back to the free amine and analyzing it by chiral HPLC.

-

-

Liberation of the Enantiopure Amino Alcohol:

-

Dissolve the collected diastereomeric salt in water.

-

Add a base, such as sodium hydroxide solution, to raise the pH and neutralize the tartaric acid, thereby liberating the free amino alcohol.

-

Extract the enantiomerically enriched 2-amino-1-hexanol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiopure 2-amino-1-hexanol. The other enantiomer can be recovered from the mother liquor of the crystallization step.

-

Applications in Drug Development and Organic Synthesis

The true value of this compound and its enantiomers lies in their application as versatile intermediates in the synthesis of complex molecules, particularly pharmaceuticals.

As a Chiral Building Block for Drug Analogs

A prime example of the utility of 2-amino alcohols is in the synthesis of the anti-tuberculosis drug, ethambutol. Ethambutol is synthesized from (S)-2-amino-1-butanol.[2] By analogy, (S)- or (R)-2-amino-1-hexanol can serve as a key precursor for the synthesis of novel ethambutol analogs with potentially modified pharmacokinetic or pharmacodynamic properties. The longer alkyl chain could influence the lipophilicity and membrane permeability of the resulting drug candidate.

As a Chiral Auxiliary

The enantiomerically pure forms of 2-amino-1-hexanol can be employed as chiral auxiliaries to control the stereochemistry of chemical reactions.[6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the Synthesis of Bioactive Molecules

The 1,2-amino alcohol motif is a common feature in a wide range of biologically active compounds.[7][8] Derivatives of 2-amino-1-hexanol could be explored for various therapeutic areas, including as potential antimalarial or antimicrobial agents. For instance, some studies have shown that 1-hexanol exhibits antibacterial activity against certain Gram-negative bacteria.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is recommended to wear protective gloves, eye protection, and to work in a well-ventilated area or fume hood.[1]

Conclusion

This compound is a foundational chemical entity with significant potential for researchers and professionals in drug development and organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with established methods for its chiral resolution, makes it an accessible building block. The individual enantiomers can be utilized as chiral synthons for the creation of novel drug candidates or as chiral auxiliaries to guide stereoselective reactions. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the importance of versatile chiral building blocks like 2-amino-1-hexanol is set to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=249006. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubChem. 6-Amino-1-hexanol. National Center for Biotechnology Information. PubChem Compound Database; CID=19960. Available from: [Link]

- Organic Syntheses. (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Org. Synth. 1999, 76, 86.

- Youn, S. W., Choi, J. Y., & Chung, B. Y. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404–407.

- Google Patents. Resolution of racemic amino acids. US4379941A.

- American Chemical Society. Synthesis and Characterization of a New Degradable Poly(ester amide) Derived from 6-Amino-1-hexanol and Glutaric Acid. Macromolecules 2000, 33, 19, 7037–7043.

- National Center for Biotechnology Information. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. 2022 May;34(5):730-740.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0040152). Available from: [Link]

-

ResearchGate. Multi-enzymatic resolution of DL-norvaline for L-norvaline production. Available from: [Link]

-

ResearchGate. Can anyone suggest me the chiral column for the resolution of racemic 2-amino-1-butanol? Available from: [Link]

- MDPI. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules. 2021, 26(19), 5971.

- Google Patents. Method for synthesizing L-2-methyl norleucine. CN111187793A.

- PubMed. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. Bioorg Med Chem. 2012 Jan 15;20(2):893-902.

-

ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

-

ResearchGate. (PDF) Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Available from: [Link]

-

CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-2-Amino-1-hexanol: Nomenclature, Properties, and Applications

Abstract

DL-2-Amino-1-hexanol is a chiral amino alcohol that serves as a fundamental building block in synthetic organic chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive technical overview of this compound, covering its systematic nomenclature, key physicochemical properties, stereochemical considerations, and significant applications, particularly within the pharmaceutical and drug development sectors. We will delve into its role as a synthetic intermediate, supported by authoritative data and established scientific principles, to provide researchers and development professionals with a thorough understanding of this versatile compound.

Chemical Identity and Nomenclature

Properly identifying a chemical compound is the cornerstone of scientific research and development. This compound is known by several names and identifiers across various databases and suppliers, which can lead to confusion. The systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 2-Aminohexan-1-ol [1][2].

The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of its two enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-(+)-2-Amino-1-hexanol. This is a critical distinction, as the biological activity of chiral molecules often resides in a single enantiomer.

A list of common synonyms and identifiers is provided below:

-

Systematic IUPAC Name: 2-Aminohexan-1-ol[2]

-

Common Synonyms: DL-Norleucinol, (±)-Norleucinol, 2-Azanylhexan-1-ol[2][3]

-

CAS Numbers:

-

PubChem Compound ID: 249006 (for DL-racemic mixture)[1][2][4]

The existence of multiple CAS numbers for the same racemic mixture is a common occurrence in chemical databases, often arising from different suppliers or historical database entries. Researchers should verify the identity using a combination of name, CAS number, and structural information.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The presence of two distinct functional groups allows for selective reactions, making it a valuable building block in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: Amino alcohols are crucial scaffolds in medicinal chemistry. [1]They are incorporated into a wide range of drug candidates due to their ability to form hydrogen bonds and interact with biological targets.

-

Chiral Synthesis: While the DL-mixture is useful, the separated enantiomers are of greater value in drug development, where stereospecific interactions are paramount. For example, (S)-(+)-2-Amino-1-hexanol is specifically used as a reactant in the synthesis of novel pyrimidine Toll-like receptor 7 and 8 (TLR7/8) dual agonists, which are being investigated for the treatment of Hepatitis B. []This highlights the importance of chirality in designing targeted therapeutics.

-

Ligand Development: The amine and alcohol moieties can be used to chelate metals, making chiral amino alcohols like this useful in the preparation of ligands for asymmetric catalysis. [13]

Caption: Application workflow from chiral building block to therapeutic target.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

GHS Hazard Statements:

-

H315: Causes skin irritation [2][14]* H319: Causes serious eye irritation [2][14]* H335: May cause respiratory irritation [2][14] The signal word for this compound is "Warning". [2][9][14] Self-Validating Safety Protocol: A robust safety protocol for handling this compound involves a multi-layered approach to mitigate the identified risks.

-

Engineering Controls:

-

Action: Handle the compound exclusively within a certified chemical fume hood.

-

Causality: This prevents inhalation of dust or vapors, directly addressing the H335 (respiratory irritation) hazard. [15][16]2. Personal Protective Equipment (PPE):

-

Action: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles. [15][17] * Causality: Gloves and a lab coat prevent skin contact (addressing H315), while safety goggles protect against splashes or airborne particles, which could cause serious eye irritation (addressing H319).

-

-

Handling and Storage:

-

Action: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [16][17] * Causality: Proper storage prevents degradation and accidental reactions. The hygroscopic nature of some amino alcohols means exposure to moisture should be minimized. [16]4. Emergency Procedures:

-

Action: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. [16][17]If inhaled, move to fresh air. [16] * Causality: Immediate and copious rinsing dilutes the chemical and minimizes damage, which is critical for irritants.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its value is derived from its bifunctional structure, providing two reactive handles for synthetic chemists to exploit. While the racemic mixture is a useful starting point, the true potential is often realized in its enantiomerically pure forms, which serve as critical building blocks for stereospecific, high-value molecules like next-generation pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its synthetic versatility.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249006, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6994402, (2R)-2-aminohexan-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5494388, (2S)-2-Amino-1-hexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13969855, N-Boc-DL-2-amino-1-hexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25869, 2-Amino-3-hexanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6-Aminohexan-1-ol: Comprehensive Overview and Applications. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexanol, 6-amino-. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and Characterization of a New Degradable Poly(ester amide) Derived from 6-Amino-1-hexanol and Glutaric Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-hexanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-1-Butanol: A Key Amino Alcohol in Chemical Research. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound | C6H15NO | CID 249006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5665-74-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-(-)-2-Amino-1-hexanol 97 80696-28-2 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. (S)-(+)-2-Amino-1-hexanol 97 80696-29-3 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the GHS-Based Safety and Hazard Profile of DL-2-Amino-1-hexanol

An In-depth Technical Guide

Introduction

DL-2-Amino-1-hexanol, also known as DL-Norleucinol, is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds and chiral ligands. As with any laboratory chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. This guide offers an in-depth analysis of the GHS classification for this compound, translating the formal classifications into practical, field-proven guidance for safe handling, storage, and emergency response. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a reliable resource for drug development professionals and laboratory scientists.

Chemical Identity and Physical Properties

A foundational aspect of chemical safety is the unambiguous identification of the substance.

-

Chemical Name: this compound

-

Synonyms: DL-Norleucinol, 2-Aminohexan-1-ol[1]

-

Molecular Weight: 117.19 g/mol [4]

While a complete physical profile is extensive, key properties relevant to handling include its reported boiling point of approximately 190°C and a flash point of 100°C, indicating a low risk of ignition under standard laboratory conditions but requiring caution around heat sources.[4]

GHS Hazard Classification and Analysis

This compound is classified as hazardous under GHS based on toxicological data.[1][4] The harmonized classification from multiple sources indicates a consistent hazard profile.[1][2][3][4]

The primary hazards are related to its irritant properties. This is a common characteristic of small amino alcohols, where the amine group can act as a base and the alcohol group can interact with biological tissues, leading to irritation upon direct contact.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |

| Serious Eye Damage / Eye Irritation | 2 | H319 | Causes serious eye irritation.[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[1][2][3][4] |

2.1. Analysis of Health Hazards

-

Skin Irritation (Category 2): This classification implies that direct, prolonged, or repeated contact with the skin is likely to cause inflammation, redness, and discomfort. The causality stems from the chemical's ability to disrupt the lipid barrier of the epidermis, leading to an inflammatory response. Therefore, preventing direct skin contact through appropriate personal protective equipment is a critical and non-negotiable control measure.

-

Serious Eye Irritation (Category 2): Contact with the eyes can cause significant irritation, which, while reversible, may be painful and temporarily impair vision. The mucous membranes of the eyes are particularly sensitive to irritants. The H319 classification underscores the absolute necessity of mandatory eye protection when handling this substance in any form (solid or solution).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): The target organ specified is the respiratory system.[5] Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.[2][4] This hazard dictates that the material should be handled in a well-ventilated area, preferably within a fume hood, to minimize the concentration of airborne particles.

GHS Label Elements and Practical Application

GHS classifications are communicated through standardized label elements. For this compound, these are:

| Element | Description |

| Pictogram | Exclamation Mark |

| Signal Word | Warning [1][2][3][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3] |

Precautionary Statements (P-Statements)

These statements provide actionable guidance to minimize risk. The selection below represents the most critical measures for a research setting.

| Code | Statement | Category |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] | Prevention |

| P264 | Wash hands and any exposed skin thoroughly after handling.[2][5] | Prevention |

| P271 | Use only outdoors or in a well-ventilated area.[2][3][5] | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] | Prevention |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][3] | Response |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][5] | Response |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | Response |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[3][5] | Response |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | Storage |

| P405 | Store locked up.[3] | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] | Disposal |

Hazard Assessment and Control Workflow

The process of ensuring safety when handling a chemical like this compound follows a logical workflow. This begins with identifying the substance and culminates in implementing appropriate controls and emergency plans. The following diagram illustrates this self-validating system.

Caption: GHS Hazard Assessment and Control Workflow.

Standard Protocol: Safe Weighing and Solution Preparation